Tert-butyl 2-(2-bromo-6-formylpyridin-4-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(2-bromo-6-formylpyridin-4-YL)ethylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo-substituted pyridine ring, and a formyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromo-6-formylpyridin-4-YL)ethylcarbamate typically involves the following steps:
Bromination: The starting material, 2-formylpyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position on the pyridine ring.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the carbamate linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-bromo-6-formylpyridin-4-YL)ethylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH), and solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Tert-butyl 2-(2-bromo-6-formylpyridin-4-YL)ethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromo-6-formylpyridin-4-YL)ethylcarbamate depends on its specific application
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: The formyl and bromo groups can participate in chemical reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Tert-butyl 2-(2-bromo-6-formylpyridin-4-YL)ethylcarbamate can be compared with other similar compounds to highlight its uniqueness:
Tert-butyl (2-bromo-6-formylpyridin-3-yl)carbamate: Similar structure but with the formyl group at a different position on the pyridine ring.
Tert-butyl (2-bromo-5-formylpyridin-4-yl)carbamate: Similar structure but with the bromo group at a different position on the pyridine ring.
Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a phenoxy group instead of a pyridine ring.
These comparisons highlight the structural variations that can influence the reactivity and applications of these compounds.
Properties
Molecular Formula |
C13H17BrN2O3 |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromo-6-formylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-5-4-9-6-10(8-17)16-11(14)7-9/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI Key |
OQDDLKAVTYABJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)Br)C=O |
Origin of Product |
United States |
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